Regioisomeric Scaffold Differentiation: 2-(Furan-2-yl)pyridin-3-yl vs. 5-(Furan-2-yl)pyridin-3-yl Benzamide Series
The target compound bears the 2-(furan-2-yl)pyridin-3-yl regioisomer, whereas the majority of commercially catalogued analogs in this chemical space (e.g., 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide, CAS 2034518-21-1) employ the 5-substituted pyridine architecture . In the broader furanopyridine kinase inhibitor patent literature, the 2-furyl substitution pattern on pyridine has been specifically claimed as a structural determinant for ACK1 and LCK kinase modulation, while the 5-furyl series is associated with distinct target profiles including HDAC and GPCR modulation . This regioisomeric difference is non-trivial for procurement decisions because the 2-furyl orientation places the furan oxygen in a different hydrogen-bonding vector relative to the amide pharmacophore, potentially altering kinase hinge-region binding geometry .
| Evidence Dimension | Furan substitution position on pyridine ring (regioisomerism) |
|---|---|
| Target Compound Data | 2-(furan-2-yl)pyridin-3-yl (CAS 2034594-94-8) |
| Comparator Or Baseline | 5-(furan-2-yl)pyridin-3-yl analog (CAS 2034518-21-1) and 6-(furan-2-yl)pyridin-3-yl analog (CAS 1903298-67-8) |
| Quantified Difference | Positional isomerism; distinct CAS numbers and predicted binding poses. Literature associates 2-furyl-pyridine with ACK1/LCK kinase space; 5-furyl-pyridine with HDAC/GPCR space. |
| Conditions | Structural comparison based on patent landscape and medicinal chemistry precedent |
Why This Matters
Selecting the correct regioisomer is critical for target-specific screening campaigns; procurement of the 5-substituted analog by error would direct a screening program toward an entirely different biological target space.
- [1] US Patent App. Furanopyridine derivatives as ACK1 and LCK modulators; Furanopyridine derivatives and methods of use. Google Patents. View Source
